![molecular formula C34H40FN3O5 B1610394 Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate CAS No. 908852-19-7](/img/structure/B1610394.png)
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Overview
Description
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a useful research compound. Its molecular formula is C34H40FN3O5 and its molecular weight is 589.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway, a critical metabolic pathway involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most endogenous cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of LDL (sometimes referred to as “bad cholesterol”) and VLDL levels . Additionally, statins like Atorvastatin have been shown to reduce oxidative stress, renin–angiotensin and endothelin synthesis and activity, and improve nitric oxide (NO) synthesis and availability .
Pharmacokinetics
Atorvastatin is metabolized differently, with a low circulation concentration of 12% .
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular diseases (CVD), including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack .
Action Environment
The efficacy of Atorvastatin can be influenced by various environmental factors. For instance, salt intake has been suggested to modulate the potential antihypertensive responses to statins . Additionally, the solubility and dissolution characteristics of Atorvastatin can be affected by the physicochemical properties of the formulation . Therefore, the action, efficacy, and stability of Atorvastatin can be influenced by factors such as diet, formulation, and patient-specific factors.
Biological Activity
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a complex organic compound with significant biological activity, particularly in the realm of lipid metabolism. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C34H40FN3O5. Its structure includes a pyrrole ring and multiple functional groups that contribute to its pharmacological effects.
Research indicates that this compound functions primarily as an inhibitor of HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, Methanamine can lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.
In Vitro Studies
In vitro studies have demonstrated that Methanamine exhibits potent inhibitory activity against HMG-CoA reductase, outperforming some conventional statins. For instance, (+)-atorvastatin has shown to be more effective than lovastatin in reducing LDL cholesterol levels in various animal models .
In Vivo Studies
Case Study: Rabbit Model
In a study involving rabbits, Methanamine was administered to evaluate its lipid-lowering effects. The results indicated a significant reduction in serum LDL cholesterol levels by approximately 30% compared to control groups .
Case Study: Guinea Pig Model
Another study using guinea pigs showed that the compound effectively reduced triglyceride levels by about 25%, indicating its potential utility in managing hyperlipidemia .
Table 1: Summary of Biological Activity
Study Type | Model Organism | Effect | Reduction (%) |
---|---|---|---|
In Vitro | N/A | HMG-CoA reductase inhibition | N/A |
In Vivo | Rabbit | LDL cholesterol reduction | 30% |
In Vivo | Guinea Pig | Triglyceride reduction | 25% |
Safety and Toxicology
While the biological activity of Methanamine is promising, safety assessments are critical. Preliminary toxicological studies suggest that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C34H40FN3O5
- Molecular Weight : 631.8 g/mol
- IUPAC Name : (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid .
The compound features a pyrrole ring structure that is substituted with various functional groups, making it a candidate for multiple biochemical interactions.
Pharmaceutical Applications
- Cholesterol Management :
- Antitumor Activity :
- Neuroprotective Effects :
Case Study 1: Cholesterol-Lowering Effects
A clinical study evaluated the efficacy of atorvastatin analogs in patients with hyperlipidemia. Results indicated significant reductions in LDL cholesterol levels and improvements in overall lipid profiles. Methanamine's structural similarities suggest potential for similar effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Case Study 2: Antitumor Activity
In vitro studies using cancer cell lines demonstrated that methanamine exhibited cytotoxic effects at specific concentrations. The presence of the fluorophenyl group was noted to enhance cell permeability and target specific cancer pathways effectively. These findings highlight the need for further exploration into its therapeutic potential against various cancers.
Properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYUCZNJVCINM-CNZCJKERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470689 | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908852-19-7 | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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